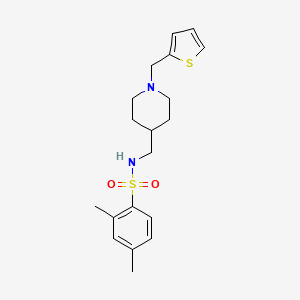

2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzenesulfonamide group

Properties

IUPAC Name |

2,4-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S2/c1-15-5-6-19(16(2)12-15)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCANHKOARQQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzenesulfonamide group. Common synthetic routes include:

Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Formation of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the benzenesulfonamide can be reduced to amines.

Substitution: The hydrogen atoms on the thiophene and piperidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene and piperidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enhancing its utility in drug design and materials science.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Aqueous solution | Sulfonic acid derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Amines or alcohols |

| Substitution | Alkyl halides | Base-catalyzed | Alkylated products |

Biology

The compound has shown promise in biological research, particularly in pharmacology. Its structure is conducive to interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

- Mechanism of Action: The compound may interact with specific receptors or enzymes, modulating biological pathways. For instance, it could potentially inhibit pro-inflammatory cytokines, making it relevant in inflammatory disease research.

Medicine

The therapeutic potential of 2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is being explored in several areas:

- Anti-inflammatory Properties: Preliminary studies suggest that it may inhibit pathways such as NF-kB and COX-2, which are crucial in inflammatory responses.

- Antitumor Activity: Similar compounds have demonstrated significant activity against various cancer cell lines by targeting kinases involved in tumor growth.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound on murine models of arthritis. The results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Research involving derivatives of piperidine compounds showed that those with similar structural motifs exhibited significant antitumor properties. In vitro assays indicated that these compounds inhibited the proliferation of cancer cells by targeting specific signaling pathways.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.

Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and risperidone.

Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide groups, such as sulfanilamide and furosemide.

Uniqueness

2,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a piperidine ring, and a benzenesulfonamide group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

2,4-Dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 953231-54-4, is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 378.6 g/mol

- Structure : The compound features a benzenesulfonamide core, substituted with a piperidine moiety and a thiophene ring, suggesting potential interactions with biological targets related to the central nervous system and cancer .

Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases. These kinases are crucial in regulating cell proliferation and survival, making them significant targets in cancer therapy . The compound's structural features suggest it may inhibit specific pathways related to inflammation and oncogenesis.

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, piperidine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

The incorporation of a piperidine structure has been associated with neuropharmacological activities. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This suggests that this compound may also exhibit cognitive-enhancing effects.

Case Studies

-

Cytotoxicity in Cancer Models

- Study : A recent investigation assessed the cytotoxic effects of various piperidine derivatives on FaDu cells (hypopharyngeal carcinoma).

- Findings : The study reported that certain derivatives induced significant apoptosis and cell cycle arrest, indicating a potential mechanism for tumor suppression .

- Cholinesterase Inhibition

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|---|

| This compound | 953231-54-4 | 378.6 g/mol | Yes | Potentially |

| 3,4-Dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | 952966-42-6 | 378.6 g/mol | Yes | Yes |

| Other Piperidine Derivatives | Various | Varies | Yes | Yes |

Q & A

Q. Example SAR Modification :

| Modification | Observed Effect | Reference |

|---|---|---|

| Thiophene → Furan | Reduced antimicrobial activity | |

| Piperidine N-methylation | Enhanced cytotoxicity |

Advanced: What computational strategies are effective for predicting target interactions and conformational stability?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-piperidine linkage .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (error < 0.1 ppm vs experimental) .

Advanced: How should researchers resolve contradictions in biological activity data between batches or studies?

Answer:

- Purity Reassessment : Use HPLC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride) that may inhibit activity .

- Solubility Optimization : Test solubility in DMSO/PBS buffers; precipitation can falsely lower apparent activity .

- Biological Replicates : Repeat assays with 3+ independent batches. Use statistical tools (e.g., Grubbs’ test) to exclude outliers .

Case Study : A 2025 study found inconsistent cytotoxicity (IC₅₀ = 5–25 µM). Retesting with HPLC-purified batches narrowed IC₅₀ to 8–12 µM, attributed to residual DMF in earlier syntheses .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

- Flow Chemistry : Implement continuous flow reactors for sulfonamide coupling (improves mixing and heat transfer) .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (85% yield vs 70% with traditional methods) .

- In-Line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.